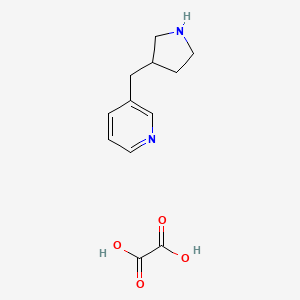
3-Pyrrolidin-3-ylmethyl-pyridine oxalate
Vue d'ensemble
Description
3-Pyrrolidin-3-ylmethyl-pyridine oxalate (3-P3MPO) is a novel synthetic compound with potential applications in the fields of scientific research and laboratory experiments. This compound is composed of a pyrrolidine ring, a pyridine ring, and an oxalate group. It is a colorless solid at room temperature, with a melting point of 97-99°C and a boiling point of 312-314°C. 3-P3MPO has been studied extensively due to its unique properties and potential applications in a variety of scientific fields.
Applications De Recherche Scientifique
Coordination Polymers and Structural Diversity Research on pyridine and oxalate derivatives, similar in structure to 3-Pyrrolidin-3-ylmethyl-pyridine oxalate, highlights their potential in forming diverse coordination polymers. For instance, the interaction of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, in the presence of pyridine, leads to the formation of zigzag coordination polymers like [Zn(Ox)(py)2]n, showcasing the adaptability of these compounds in creating complex structures (Ghosh et al., 2004). Furthermore, the synthesis of mixed-lanthanide metal-organic frameworks using 2-pyridin-4-yl-4,5-imidazoledicarboxylic acid and sodium oxalate as ligands has been explored, revealing their potential as ratiometric luminescent sensors for temperature detection in a broad range (Yang et al., 2018).
Molecular Fluorescence and Sensing Applications Lanthanide frameworks derived from pyridine and oxalate ligands exhibit remarkable luminescence properties. Studies on such frameworks reveal their utility in sensing applications due to the notable increase in luminescence upon dehydration, hinting at potential applications in moisture sensing and environmental monitoring (Yang et al., 2014).
Propriétés
IUPAC Name |
oxalic acid;3-(pyrrolidin-3-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.C2H2O4/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;3-1(4)2(5)6/h1-2,4,7,10,12H,3,5-6,8H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVHZHYTGHDXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CN=CC=C2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidin-3-ylmethyl-pyridine oxalate | |
CAS RN |
1018827-46-7 | |
| Record name | Pyridine, 3-(3-pyrrolidinylmethyl)-, ethanedioate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018827-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



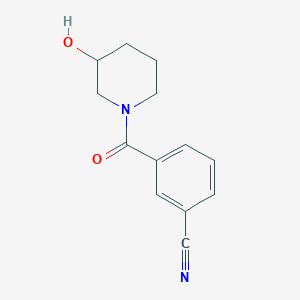

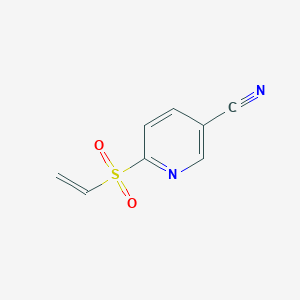

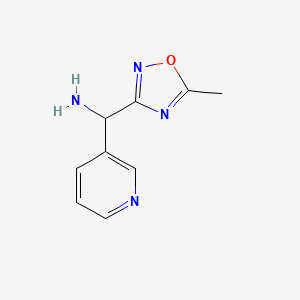
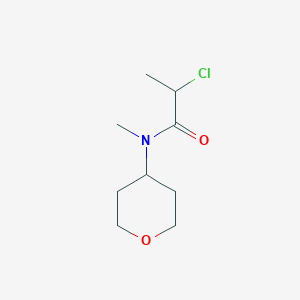

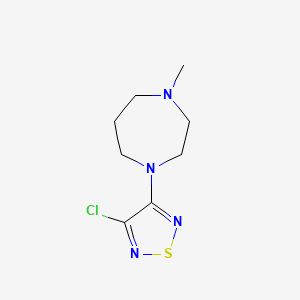
amine](/img/structure/B1486593.png)
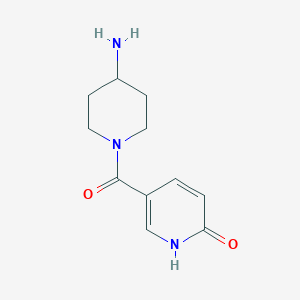

![3-(Diphenylamino)dibenzo[g,p]chrysene](/img/structure/B1486597.png)

![N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1486599.png)